![molecular formula C14H22N2O7 B037556 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid CAS No. 114460-15-0](/img/structure/B37556.png)
1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid
Overview
Description
1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound consists of a hydroxyamino group attached to a phenoxy ring, which is further connected to a propan-2-ylamino group The presence of oxalic acid as a counterion adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amino group is converted to a hydroxyamino group through etherification with an appropriate reagent.
Amidation: The hydroxyamino compound is then reacted with 3-(propan-2-ylamino)propan-2-ol under amidation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the phenoxy and propan-2-ylamino groups contribute to its overall binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Amino)phenoxy]-3-(propan-2-ylamino)propan-2-ol: Lacks the hydroxy group, which may affect its binding properties.
1-[4-(Hydroxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol: Lacks the amino group, which may influence its reactivity.
1-[4-(Methoxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol: Contains a methoxy group instead of a hydroxyamino group, altering its chemical behavior.
Uniqueness
1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol is unique due to the presence of both hydroxyamino and propan-2-ylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2H2O4/c1-9(2)13-7-11(15)8-17-12-5-3-10(14-16)4-6-12;3-1(4)2(5)6/h3-6,9,11,13-16H,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQWKLDWJMFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NO)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921386 | |
| Record name | Oxalic acid--1-[4-(hydroxyamino)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-15-0 | |
| Record name | 2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114460-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxylaminopractolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--1-[4-(hydroxyamino)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


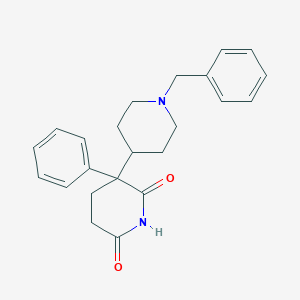
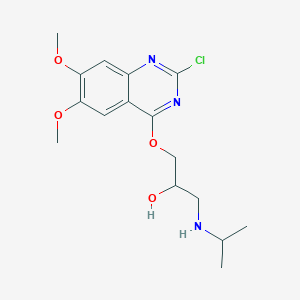
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
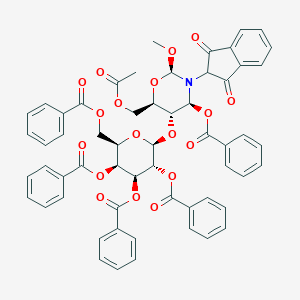

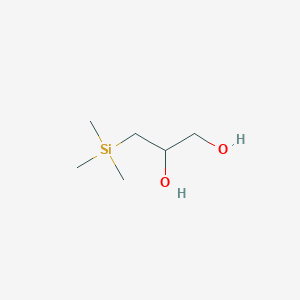
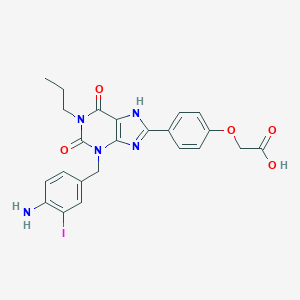
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
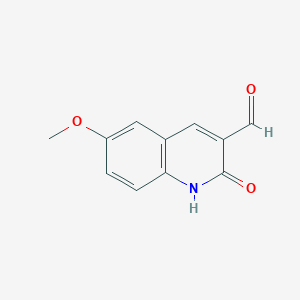
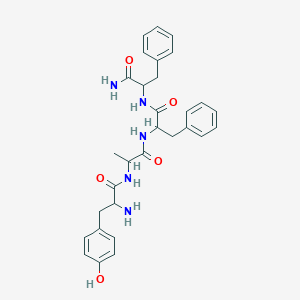
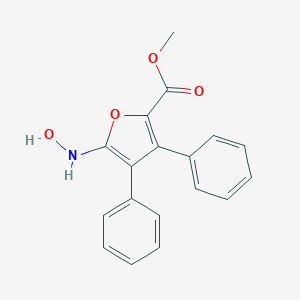
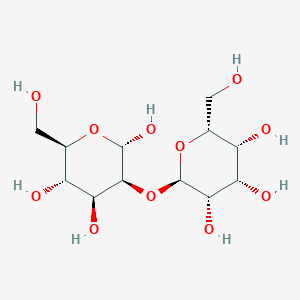
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![5,7-Dihydro-2H-imidazo[4',5':4,5]benzo[1,2-d]oxazole-2,6(3H)-dione](/img/structure/B37508.png)
